N-(2-chloro-6-hydroxyphenyl)-6-oxopiperidine-2-carboxamide
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Overview
Description
N-(2-chloro-6-hydroxyphenyl)-6-oxopiperidine-2-carboxamide is a chemical compound characterized by the presence of a chloro-substituted hydroxyphenyl group attached to a piperidine ring with a carboxamide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-6-hydroxyphenyl)-6-oxopiperidine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-hydroxybenzoic acid and piperidine-2,6-dione.
Formation of Intermediate: The 2-chloro-6-hydroxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Amide Formation: The acid chloride intermediate is then reacted with piperidine-2,6-dione in the presence of a base such as triethylamine (TEA) to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the acid chloride formation and subsequent amide coupling, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-6-hydroxyphenyl)-6-oxopiperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the piperidine ring can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
N-(2-chloro-6-hydroxyphenyl)-6-oxopiperidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs with anti-inflammatory or anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel polymers or as a building block in the development of advanced materials.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of N-(2-chloro-6-hydroxyphenyl)-6-oxopiperidine-2-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-6-hydroxyphenyl)-2-oxoacetamide
- N-(2-chloro-6-hydroxyphenyl)-2-oxopropanamide
- N-(2-chloro-6-hydroxyphenyl)-2-oxobutanamide
Uniqueness
N-(2-chloro-6-hydroxyphenyl)-6-oxopiperidine-2-carboxamide is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties that can influence its reactivity and interactions with biological targets. This distinguishes it from other similar compounds that may lack the piperidine ring or have different substituents.
Properties
IUPAC Name |
N-(2-chloro-6-hydroxyphenyl)-6-oxopiperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c13-7-3-1-5-9(16)11(7)15-12(18)8-4-2-6-10(17)14-8/h1,3,5,8,16H,2,4,6H2,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSDZDZJXFUIFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1)C(=O)NC2=C(C=CC=C2Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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